molecular formula C8H6Cl4 B134366 1,2,4,5-Tetrachloro-3,6-dimethylbenzene CAS No. 877-10-1

1,2,4,5-Tetrachloro-3,6-dimethylbenzene

Cat. No.: B134366
CAS No.: 877-10-1
M. Wt: 243.9 g/mol
InChI Key: CTSQZGJZQUVGBQ-UHFFFAOYSA-N
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Description

1,2,4,5-Tetrachloro-3,6-dimethylbenzene is an organic compound with the molecular formula C8H6Cl4 It is a derivative of benzene, where four chlorine atoms and two methyl groups are substituted at specific positions on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrachloro-3,6-dimethylbenzene can be synthesized through several methods. One common approach involves the chlorination of 3,6-dimethylbenzene (also known as m-xylene) in the presence of a chlorinating agent such as chlorine gas (Cl2) under controlled conditions. The reaction typically requires a catalyst, such as iron(III) chloride (FeCl3), to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe production of the compound. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, helps in obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1,2,4,5-Tetrachloro-3,6-dimethylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium hydroxide (KOH).

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or other oxygen-containing functional groups. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used.

    Reduction Reactions: The compound can undergo reduction reactions to remove chlorine atoms or reduce other functional groups. Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed:

  • Substitution reactions can yield various derivatives, depending on the substituents introduced.
  • Oxidation of the methyl groups can produce compounds such as 1,2,4,5-tetrachloro-3,6-dicarboxylic acid.
  • Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.

Scientific Research Applications

1,2,4,5-Tetrachloro-3,6-dimethylbenzene has several applications in scientific research, including:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable for studying substitution and oxidation reactions.

    Biology: The compound can be used in biochemical studies to investigate the effects of chlorinated aromatic compounds on biological systems.

    Medicine: Research into the potential medicinal properties of chlorinated benzene derivatives includes exploring their use as antimicrobial or anticancer agents.

    Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2,4,5-tetrachloro-3,6-dimethylbenzene depends on the specific reactions it undergoes. In substitution reactions, the chlorine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methyl groups are converted to carboxylic acids or other functional groups through the addition of oxygen atoms. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

    1,2,3,5-Tetrachloro-4,6-dimethylbenzene: This compound has a similar structure but with different positions of chlorine and methyl groups.

    1,2,4,5-Tetrachloro-3,6-dimethoxybenzene: This compound has methoxy groups instead of methyl groups, leading to different chemical properties and reactivity.

Uniqueness: 1,2,4,5-Tetrachloro-3,6-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and potential applications. The presence of both chlorine and methyl groups provides a balance of electron-withdrawing and electron-donating effects, making it a versatile compound for various chemical transformations.

Properties

IUPAC Name

1,2,4,5-tetrachloro-3,6-dimethylbenzene
Source PubChem
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InChI

InChI=1S/C8H6Cl4/c1-3-5(9)7(11)4(2)8(12)6(3)10/h1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSQZGJZQUVGBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)Cl)C)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60236565
Record name 2,3,5,6-Tetrachloro-p-xylene
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Molecular Weight

243.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

877-10-1
Record name 1,2,4,5-Tetrachloro-3,6-dimethylbenzene
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Record name Tetrachloro-p-xylene
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Record name 2,3,5,6-Tetrachloro-p-xylene
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Record name 2,3,5,6-Tetrachloro-p-xylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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